N-(4-amino-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an amine group (-NH2), a thioether group (-S-), a pyrimidinone group (a six-membered ring with two nitrogen atoms and a carbonyl group), and a bromofuran group (a five-membered aromatic ring containing an oxygen atom and a bromine substituent). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrimidinone and bromofuran) suggests that the compound may have a planar structure in these regions. The electron-rich oxygen and nitrogen atoms, as well as the electron-withdrawing bromine atom, could have significant effects on the compound’s chemical reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the carbonyl group in the pyrimidinone ring could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and carbonyl groups) and the bromine atom could affect the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Chemical Characterization
- Novel synthesis methods have been developed for derivatives related to the specified compound, focusing on their spectral characterization. These methods include innovative pathways to synthesize thienopyrazole derivatives and their spectral analysis using FT-IR, 1H-NMR, and mass spectroscopy, indicating a broad interest in the chemical exploration of such compounds (Ahmed F. Ahmed et al., 2018).
Reaction Mechanisms and Derivatives Formation
- Investigations into the reactions of similar compounds with iso(and isothio)cyanates under microwave irradiation have been conducted to synthesize thieno[2,3-d]pyrimidines. These studies provide insights into the reaction mechanisms and the potential for generating diverse derivatives (A. Davoodnia et al., 2009).
Potential Biological Activities
- Research into the synthesis of novel benzodifuranyl derivatives, including structures akin to the specified compound, has demonstrated anti-inflammatory and analgesic agents' potential. Such studies explore the cyclooxygenase inhibition and biological activities of these compounds, indicating their potential pharmaceutical applications (A. Abu‐Hashem et al., 2020).
Anticancer Properties
- Synthesis and biological evaluation of pyrazolopyrimidines derivatives have been performed to assess their anticancer and anti-5-lipoxygenase agents. This research highlights the exploration of novel compounds for therapeutic applications, demonstrating significant cytotoxic activity against cancer cell lines (A. Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c1-9-3-4-10(2)11(7-9)8-27-18-22-15(20)14(17(25)23-18)21-16(24)12-5-6-13(19)26-12/h3-7H,8H2,1-2H3,(H,21,24)(H3,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIOOEZKMWKBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.